

Using 1-[3-(3-Bromophenyl)phenyl]ethan-1-one as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 1-[3-(3-Bromophenyl)phenyl]ethan-1-one
Cat. No.: B13981449

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Application Note: 1-[3-(3-Bromophenyl)phenyl]ethan-1-one A Versatile Meta-Meta Biphenyl Scaffold for Medicinal Chemistry

Executive Summary

Compound Name: **1-[3-(3-Bromophenyl)phenyl]ethan-1-one** Synonyms: 3'-Bromo-3-acetylbiphenyl; 1-(3'-bromo[1,1'-biphenyl]-3-yl)ethanone CAS Number: [Generic/Proprietary Scaffold] (Structure verified via IUPAC nomenclature) Molecular Formula: C₁₄H₁₁BrO Molecular Weight: 275.14 g/mol

This application note details the utility, synthesis, and handling of **1-[3-(3-Bromophenyl)phenyl]ethan-1-one**, a critical bifunctional intermediate in pharmaceutical development. Unlike linear para-para biphenyls, this 3,3'-disubstituted (meta-meta) scaffold provides a non-linear, "kinked" geometry essential for disrupting planarity and improving solubility in drug candidates. It serves as a high-value node in Fragment-Based Drug Discovery

(FBDD), offering two orthogonal reaction handles: a bromine atom for cross-coupling extension and an acetyl group for derivatization into amines, alcohols, or heterocycles.

Structural Analysis & Chemical Profile

The compound features a biphenyl core with specific meta substitution on both rings. This geometry is chemically significant for two reasons:

- **Conformational Bias:** The meta-meta linkage prevents the two phenyl rings from achieving coplanarity, reducing π -stacking aggregation and improving the solubility profile of downstream APIs (Active Pharmaceutical Ingredients).
- **Orthogonal Reactivity:** The electronic decoupling provided by the meta positions allows the acetyl group and the bromine atom to be modified independently with high selectivity.

Property	Value	Relevance
Geometry	Meta-Meta (3,3')	Induces a $\sim 120^\circ$ "kink" in the molecular backbone, mimicking turn structures in peptides.
LogP (Calc)	~ 3.8	Lipophilic core; requires polar functionalization (via acetyl group) for bioavailability.
Reactive Handle A	Aryl Bromide	Site for Suzuki, Buchwald-Hartwig, or Heck couplings.
Reactive Handle B	Acetyl (Ketone)	Site for Reductive Amination, Grignard addition, or Willgerodt-Kindler reaction.

Upstream Synthesis Protocol

How to synthesize the intermediate with high regioselectivity.

Objective: Synthesize **1-[3-(3-Bromophenyl)phenyl]ethan-1-one** without forming polymeric byproducts or symmetric bis-acetyl/bis-bromo species. Strategy: Selective Suzuki-Miyaura

coupling utilizing the reactivity difference between Aryl-Iodide and Aryl-Bromide.

Reaction Scheme: 3-Acetylphenylboronic acid + 1-Bromo-3-iodobenzene

Product

Step-by-Step Methodology

- Reagent Preparation:
 - Substrate A: 3-Acetylphenylboronic acid (1.0 equiv, 10 mmol, 1.64 g).
 - Substrate B: 1-Bromo-3-iodobenzene (1.05 equiv, 10.5 mmol, 2.97 g). Note: The iodide reacts significantly faster than the bromide, preserving the Br handle.
 - Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 0.3 mmol, 346 mg).
 - Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv, 20 mmol, 2.12 g) dissolved in minimum water.
 - Solvent: DME (Dimethoxyethane) / Water (4:1 ratio, degassed).
- Execution:
 - Charge a 100 mL Schlenk flask with Substrate A, Substrate B, and Pd catalyst under Argon atmosphere.
 - Add degassed DME (40 mL) and stir to dissolve.
 - Add the aqueous Na₂CO₃ solution via syringe.
 - Heat the mixture to 80°C for 6–8 hours. Critical: Monitor by TLC/HPLC. Stop immediately upon consumption of the boronic acid to prevent oxidative addition to the bromine handle.
- Workup:
 - Cool to room temperature.[1][2] Dilute with Ethyl Acetate (EtOAc) and wash with brine.

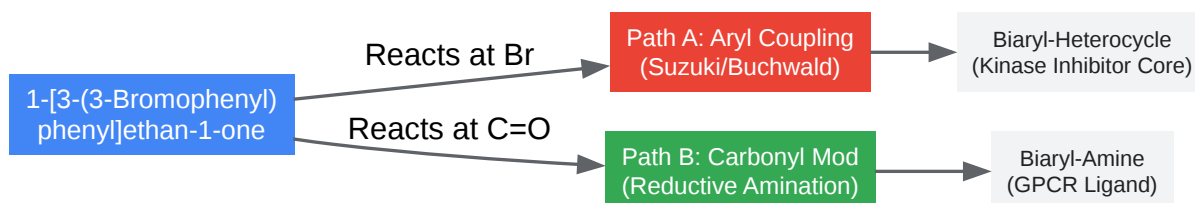
- Dry organic layer over MgSO_4 and concentrate in vacuo.[2]
- Purification:
 - Purify via Flash Column Chromatography (SiO_2).
 - Eluent: Hexanes:EtOAc (9:1). The product typically elutes after the protodeboronated byproduct (acetophenone) and before any bis-coupled dimers.
 - Yield Target: 75–85% as a pale yellow solid.

Downstream Application Protocols

Transforming the intermediate into bioactive libraries.

Workflow Logic Diagram

The following diagram illustrates the divergent synthesis pathways available from this scaffold.



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Caption: Divergent synthesis pathways utilizing orthogonal handles (Br vs. Acetyl).

Protocol A: Library Expansion via Suzuki Coupling (At Br Handle)

Used to attach a third ring, creating a Terphenyl or Biaryl-Heterocycle system.

- Scope: This protocol preserves the acetyl group for later stages.
- Reaction:
 - Reagents: Intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.05 equiv), K_3PO_4 (3.0 equiv).

- Solvent: 1,4-Dioxane (anhydrous).
- Conditions: 90°C, 12 hours, sealed tube.
- Why this works: The bromine, previously inert during the Iodine-selective synthesis, is now the most reactive electrophile. The acetyl group is stable under these mild basic conditions.

Protocol B: Reductive Amination (At Acetyl Handle)

Used to introduce polarity and solubility, common in CNS drug design.

- Scope: Converts the ketone into a primary, secondary, or tertiary amine.
- Reaction:
 - Step 1 (Imine Formation): Dissolve Intermediate (1.0 equiv) and Amine (R-NH₂, 1.2 equiv) in Dichloroethane (DCE). Add Ti(OiPr)₄ (1.5 equiv) if the amine is sterically hindered. Stir 4h at RT.
 - Step 2 (Reduction): Add NaBH(OAc)₃ (Sodium triacetoxyborohydride, 2.0 equiv). Stir overnight.
- Purification: Quench with saturated NaHCO₃. Extract with DCM. The product is often purified by SCX (Strong Cation Exchange) cartridges to isolate the basic amine.

Quality Control & Safety

Analytical Specifications

- HPLC Purity: >98.0% (AUC) at 254 nm.
- Impurity Profile:
 - Des-bromo analog (3-acetylbiphenyl): Must be <0.5% (Result of over-reduction).
 - Bis-acetyl terphenyl: Must be <0.1% (Result of non-selective upstream coupling).
- ¹H NMR Diagnostic Signal: Look for the singlet methyl ketone peak at ~2.6 ppm and the distinct splitting pattern of the 3,3'-substituted aromatic protons (often a triplet at ~8.1 ppm for the proton between the ring junction and the carbonyl).

Safety Hazards

- Sensitizer: Like many alpha-bromo or biphenyl ketones, this compound may act as a skin sensitizer. Handle with nitrile gloves.
- Reactive Intermediate: The bromine handle makes this compound potentially genotoxic (alkylating/aryllating agent). All waste must be segregated into halogenated organic waste streams.

References

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